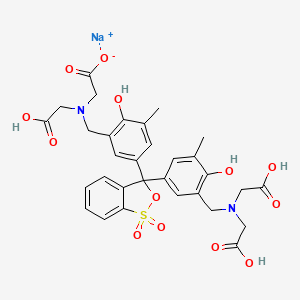![molecular formula C14H18N3O4P B12922348 N-[Ethoxy(phenyl)phosphoryl]-L-histidine CAS No. 918794-05-5](/img/structure/B12922348.png)
N-[Ethoxy(phenyl)phosphoryl]-L-histidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound that features a unique combination of functional groups, including an ethoxy group, a phenyl group, a phosphoryl group, an amino group, and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the ethoxy(phenyl)phosphoryl group: This step involves the reaction of phenylphosphonic dichloride with ethanol to form ethoxy(phenyl)phosphonic dichloride, which is then reacted with an appropriate amine to introduce the amino group.
Coupling with the imidazole derivative: The final step involves coupling the imidazole derivative with the ethoxy(phenyl)phosphoryl amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the ethoxy group.
Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine oxide or a phosphine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products:
Oxidation: Products may include imidazole N-oxides or phosphonic acid derivatives.
Reduction: Products may include phosphine oxides or reduced imidazole derivatives.
Substitution: Products may include halogenated or nitrated phenyl derivatives.
科学研究应用
(2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid has several research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
- (2S)-2-((Methoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid
- (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-pyrrol-4-yl)propanoic acid
- (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-pyrazol-4-yl)propanoic acid
Uniqueness: (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid is unique due to the presence of the imidazole ring, which imparts specific electronic and steric properties that influence its reactivity and binding interactions. The ethoxy group also provides a distinct steric and electronic environment compared to similar compounds with different alkoxy groups.
属性
CAS 编号 |
918794-05-5 |
|---|---|
分子式 |
C14H18N3O4P |
分子量 |
323.28 g/mol |
IUPAC 名称 |
(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C14H18N3O4P/c1-2-21-22(20,12-6-4-3-5-7-12)17-13(14(18)19)8-11-9-15-10-16-11/h3-7,9-10,13H,2,8H2,1H3,(H,15,16)(H,17,20)(H,18,19)/t13-,22?/m0/s1 |
InChI 键 |
LJIUIJXOCWSKJS-JHAYDQECSA-N |
手性 SMILES |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](CC2=CN=CN2)C(=O)O |
规范 SMILES |
CCOP(=O)(C1=CC=CC=C1)NC(CC2=CN=CN2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B12922276.png)
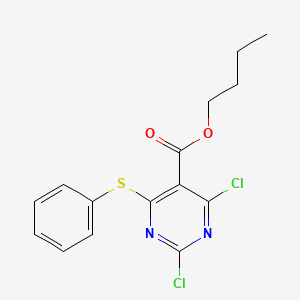
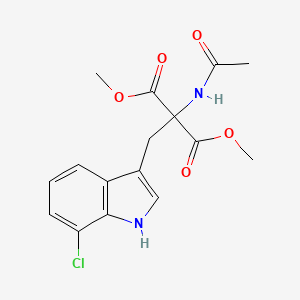
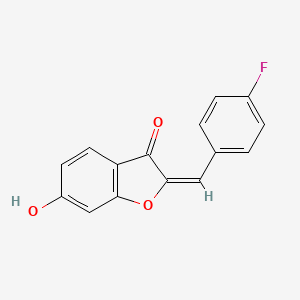
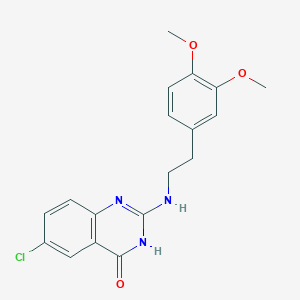


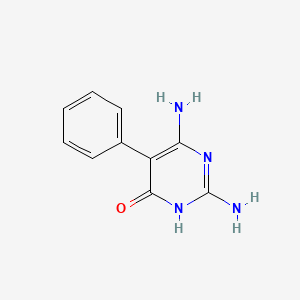
![7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B12922334.png)

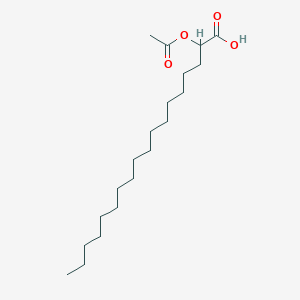

![6-[(4-Chlorophenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12922352.png)
